molecular formula C24H27Cl2N7O3 B12387811 Fgfr-IN-12

Fgfr-IN-12

Cat. No.: B12387811
M. Wt: 532.4 g/mol
InChI Key: XCWRDYGFNOMORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fgfr-IN-12 is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in numerous diseases, particularly cancers. This compound is designed to inhibit the activity of FGFRs, thereby potentially offering therapeutic benefits in conditions where FGFR signaling is aberrant .

Preparation Methods

The preparation of Fgfr-IN-12 involves several synthetic steps. One common method includes the following steps:

For industrial production, the process is scaled up, and reaction conditions are optimized to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification methods.

Chemical Reactions Analysis

Fgfr-IN-12 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fgfr-IN-12 has a wide range of scientific research applications:

Mechanism of Action

Fgfr-IN-12 exerts its effects by binding to the tyrosine kinase domain of FGFRs. This binding inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cells with aberrant FGFR signaling .

Comparison with Similar Compounds

Fgfr-IN-12 is compared with other FGFR inhibitors such as erdafitinib, futibatinib, and pemigatinib. While all these compounds target FGFRs, this compound is unique in its selectivity and potency. It has shown higher efficacy in certain preclinical models compared to other inhibitors. Similar compounds include:

This compound’s unique properties make it a valuable compound for further research and development in targeting FGFR-related diseases.

Properties

Molecular Formula

C24H27Cl2N7O3

Molecular Weight

532.4 g/mol

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methyl-1-[6-(4-piperazin-1-ylanilino)pyrimidin-4-yl]urea

InChI

InChI=1S/C24H27Cl2N7O3/c1-32(24(34)31-23-21(25)17(35-2)12-18(36-3)22(23)26)20-13-19(28-14-29-20)30-15-4-6-16(7-5-15)33-10-8-27-9-11-33/h4-7,12-14,27H,8-11H2,1-3H3,(H,31,34)(H,28,29,30)

InChI Key

XCWRDYGFNOMORC-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCNCC3)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Origin of Product

United States

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